N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Description
- Bromination and chlorination reactions can be carried out using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions to introduce bromine and chlorine atoms at specific positions on the imidazo[1,2-b]pyridazine ring .
Acetamide Group Addition:
Industrial Production Methods:
- Industrial production methods for N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Properties
IUPAC Name |
N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4O/c1-4(15)11-8-7(9)14-6(12-8)3-2-5(10)13-14/h2-3H,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKWWMLKUVYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyridazine Core with Halogen Substituents
The key intermediate for preparing N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide is 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivatives. A reliable synthetic route involves:
- Step 1: Formation of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile intermediate
This is achieved by reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal under controlled temperature (40–100 °C) for 2–8 hours to form an N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate.
Subsequently, this intermediate is reacted with bromoacetonitrile in a solvent at 50–160 °C for 3–15 hours to introduce the bromine substituent at the 3-position, followed by pH adjustment with alkali to precipitate the solid intermediate.
The solid is purified by dissolution in ethyl acetate, washing, drying, and recrystallization to obtain high-purity 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| 1 | 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal | 40–100 | 2–8 h | Formamidine intermediate |
| 2 | Formamidine intermediate + bromoacetonitrile + solvent + alkali | 50–160 | 3–15 h | Bromo-substituted solid precipitate |
| 3 | Purification: ethyl acetate wash, drying, recrystallization | Room temp | - | Pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
Introduction of the Acetamide Group at the 2-Position
The acetamide functionality can be introduced by acylation of the amino group at the 2-position of the imidazo[1,2-b]pyridazine core. While direct literature on this compound preparation is limited, analogous methods from related imidazo-pyridine acetamide syntheses provide a basis:
- Acylation of Amino Derivatives
Ethyl imidazo[1,2-a]pyridin-2-yl-acetate derivatives can be converted to N-substituted acetamides by reaction with various amines in the presence of trimethylaluminium under reflux conditions in dichloromethane. This method yields the corresponding N-substituted acetamides in high yields (83–91%).
By analogy, the amino group at the 2-position of the halogenated imidazo[1,2-b]pyridazine can be acylated with acetic anhydride or acetyl chloride under suitable conditions to afford the target acetamide.
| Entry | Starting Material | Reagent/Condition | Yield (%) |
|---|---|---|---|
| 1 | Ethyl imidazo[1,2-a]pyridin-2-yl-acetate | Aniline derivative + Me3Al, reflux in CH2Cl2 | 83–91 |
Halogenation and Functional Group Manipulation
Bromination
The introduction of bromine at the 3-position is commonly achieved by reacting the imidazo[1,2-b]pyridazine intermediate with bromoacetonitrile during the cyclization step. Alternative bromination methods may include the use of N-bromosuccinimide (NBS) under mild conditions (25–30 °C) in chloroform, as demonstrated in related imidazo[1,2-b]pyridazine derivatives.Chlorination
The chlorine at the 6-position is typically introduced by starting from 6-chloropyridazine derivatives, ensuring the halogen is present before cyclization.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Formamidine formation | 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal, 40–100 °C, 2–8 h | Formamidine intermediate |
| 2 | Cyclization & bromination | Add bromoacetonitrile, solvent, 50–160 °C, 3–15 h, pH adjustment | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| 3 | Purification | Ethyl acetate wash, drying, recrystallization | Pure halogenated imidazo[1,2-b]pyridazine |
| 4 | Acetamide formation | Acylation with acetic anhydride or acetyl chloride, possibly with catalyst or base | This compound |
Additional Notes on Reaction Conditions and Yields
- The cyclization and bromination step is temperature-sensitive, with optimal yields achieved between 50 and 160 °C and reaction times of 3 to 15 hours.
- Purification by recrystallization from ethyl acetate and washing with water and saturated saline ensures high purity of intermediates.
- The acetamide formation step generally proceeds under reflux in dichloromethane with trimethylaluminium or other acylation agents, giving yields above 80% in related systems.
- Use of palladium-catalyzed cross-coupling reactions has been reported for related imidazo[1,2-b]pyridazine derivatives but is more relevant for amine substitutions rather than acetamide formation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal, bromoacetonitrile |
| Key intermediate | 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| Bromination agent | Bromoacetonitrile or N-bromosuccinimide |
| Acetamide formation agent | Acetic anhydride, acetyl chloride, or aniline derivatives with Me3Al catalyst |
| Solvents | Ethyl acetate, dichloromethane, tert-butyl alcohol (for some steps) |
| Temperature ranges | 40–160 °C depending on step |
| Reaction times | 2–15 hours depending on step |
| Purification | Recrystallization, washing with water and saline |
| Typical yields | 80–95% for intermediates, 83–91% for acetamide formation |
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
- Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts (Pd/C) are commonly used in these reactions.
- Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed:
- The major products formed from these reactions include substituted imidazo[1,2-b]pyridazines with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry:
- N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide is used as a building block in the synthesis of more complex molecules for chemical research .
Biology and Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific biological pathways .
- It may also be used in biological assays to study enzyme inhibition and receptor binding.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors.
- The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Shares the same core structure but lacks the acetamide group.
6-Chloroimidazo[1,2-b]pyridazine: Similar core structure with only a chlorine atom and no bromine or acetamide group.
Uniqueness:
Biological Activity
N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.47 g/mol
- Melting Point : 156 °C
- Density : 2.03 g/cm³
- CAS Number : 13526-66-4
This compound exhibits biological activity primarily through its interactions with various cellular targets. Research indicates that it may act as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. Inhibition of these kinases can disrupt cell proliferation and survival signals, making this compound a candidate for cancer therapy.
Target Kinases
- PDK1 (3-phosphoinositide-dependent kinase-1) : Plays a crucial role in activating AGC kinases involved in cell growth and metabolism.
- AGC Kinase Family : Dysregulation in this family is associated with several diseases, including cancer and diabetes.
Anticancer Activity
Studies have shown that this compound demonstrates significant anticancer properties by inhibiting the growth of various cancer cell lines. The compound has been tested against:
- Breast Cancer Cells
- Lung Cancer Cells
- Leukemia Cells
In vitro assays revealed that the compound induces apoptosis (programmed cell death) in these cancer cells by activating intrinsic apoptotic pathways.
Case Studies
-
Inhibition of Tumor Growth : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
Treatment Group Tumor Size Reduction (%) Control 0 Low Dose 30 High Dose 60 - Mechanistic Insights : Further research indicated that the compound affects the phosphorylation status of key proteins involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects observed in animal models.
Q & A
Basic: What are the established synthetic routes for N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step strategies starting from halogenated pyridazine precursors. For example, describes a three-step procedure:
Cyclocondensation : Reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane yields 3-bromo-6-chloroimidazo[1,2-b]pyridazine (intermediate 13 ).
Functionalization : Intermediate 13 undergoes coupling with (R)-2-(3-fluorophenyl)pyrrolidine (14 ) to form 15 .
Cross-Coupling : A Stille reaction (palladium-catalyzed) introduces additional substituents, followed by condensation with piperidine-4-ol to yield the final acetamide derivative .
Key intermediates include halogenated imidazopyridazine cores and functionalized amines. Purity validation via HPLC (>95%) and spectroscopic characterization (NMR, ESIMS) is critical .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Focus on aromatic proton environments (δ 7.8–8.2 ppm for pyridazine protons) and acetamide carbonyl signals (δ ~168–170 ppm). Discrepancies in coupling constants (e.g., J = 9.6 Hz for pyridazine protons in ) may indicate regiochemical outcomes .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ 423 in ) and isotopic patterns for bromine/chlorine .
- HPLC : Ensure >95% purity, especially for biological assays .
Advanced: How can researchers optimize the Stille coupling reaction to enhance yields of derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use Pd(PPh3)4 or Pd2(dba)3 with tri-o-tolylphosphine for improved stability in cross-coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Temperature Control : Reactions at 80–100°C balance reactivity and side-product formation .
- Substrate Pre-activation : Pre-treatment of organostannane reagents with LiCl reduces side reactions .
Document reaction progress via TLC or LC-MS to adjust stoichiometry in real time .
Advanced: How should researchers resolve contradictions in 1H NMR data for imidazo[1,2-b]pyridazine derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., δ 7.88–8.19 ppm in ) and confirm connectivity .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. chlorine positioning) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
For example, in , the singlet at δ 8.19 ppm corresponds to the imidazo[1,2-b]pyridazine proton, validated by HSQC .
Advanced: What in vitro assays evaluate the kinase inhibitory potential of analogs?
Methodological Answer:
- Kinase Profiling : Use recombinant RET kinase assays (IC50 determination) with ATP-concentration-dependent inhibition studies .
- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating with kinase inhibition .
- Selectivity Screening : Compare activity against off-target kinases (e.g., VEGFR2, EGFR) to assess specificity .
highlights the compound’s role in inhibiting monopolar spindle 1 (Mps1/TTK), a kinase involved in cancer cell division. Dose-response curves and Western blotting for phospho-targets are recommended .
Advanced: How can computational methods aid in designing derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to optimize LogP (2–5), polar surface area (<140 Ų), and blood-brain barrier permeability .
- Docking Studies : Model interactions with kinase active sites (e.g., RET kinase in ) using AutoDock Vina or Schrödinger Suite.
- QSAR Models : Corrogate substituent effects (e.g., bromine vs. methoxy groups) on IC50 values .
For example, provides a canonical SMILES string for structural analogs, enabling virtual screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
